molecular formula C7H6BrF2N B1381337 5-bromo-2,3-difluoro-N-methylaniline CAS No. 1704069-06-6

5-bromo-2,3-difluoro-N-methylaniline

Cat. No. B1381337
CAS RN: 1704069-06-6
M. Wt: 222.03 g/mol
InChI Key: VGEJGVZJYBNWMM-UHFFFAOYSA-N
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Description

5-bromo-2,3-difluoro-N-methylaniline is a chemical compound with the molecular formula C7H6BrF2N . It has a molecular weight of 222.03 and is used in various chemical reactions due to its multiple reactivities .


Molecular Structure Analysis

The molecular structure of 5-bromo-2,3-difluoro-N-methylaniline consists of a benzene ring substituted with bromo, difluoro, and N-methylamino groups . The exact positions of these substituents on the benzene ring give the compound its unique properties.


Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-2,3-difluoro-N-methylaniline are not available, it’s known that similar compounds like 5-Bromo-4-fluoro-2-methylaniline possess multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

5-bromo-2,3-difluoro-N-methylaniline is a liquid at room temperature . It has a molecular weight of 222.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Synthesis and Optical Properties : Rizwan et al. (2021) discussed the synthesis of a series of analogs to 5-bromo-2,3-difluoro-N-methylaniline through Suzuki cross-coupling reactions. These compounds exhibit interesting non-linear optical properties, with the study focusing on their reactivity and structural features (Rizwan et al., 2021).

  • Electrochemical Studies : Arias, Brillas, and Costa (1990) investigated the electrochemical oxidation of compounds similar to 5-bromo-2,3-difluoro-N-methylaniline in sulphuric acid solutions. This study provides insights into the oxidation processes and the formation of various compounds through electrochemical means (Arias, Brillas, & Costa, 1990).

  • Application in Synthesis of Other Compounds : Research by Xu (2006) demonstrated the use of a related compound in the synthesis of 4-Bromo-2-chlorotoluene, indicating its utility as an intermediate in the production of other chemical substances (Xu, 2006).

  • Interaction with Other Chemical Entities : Hirota et al. (1982) explored the condensation of 5-bromo-6-methyluracils with aromatic amines, including N-methylaniline, demonstrating the potential for 5-bromo-2,3-difluoro-N-methylaniline to engage in similar chemical reactions (Hirota et al., 1982).

  • Organic Chemistry Applications : Anderson and Lee (1965) discussed the bromination of compounds related to 5-bromo-2,3-difluoro-N-methylaniline, indicating its relevance in various organic chemistry applications, particularly in the synthesis of brominated compounds (Anderson & Lee, 1965).

  • Chemical Synthesis Methods : Wang et al. (2006) described a method for the halomethylation of salicylaldehydes, a process in which compounds like 5-bromo-2,3-difluoro-N-methylaniline can be utilized (Wang et al., 2006).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s recommended to wear protective gloves, clothing, and eye protection when handling this compound. In case of inhalation, skin contact, or ingestion, medical attention should be sought immediately .

properties

IUPAC Name

5-bromo-2,3-difluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEJGVZJYBNWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,3-difluoro-N-methylaniline

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